Product packaging for 2-Isocyanato-4-methylthiophene(Cat. No.:CAS No. 850375-10-9)

2-Isocyanato-4-methylthiophene

Cat. No.: B1277687
CAS No.: 850375-10-9
M. Wt: 139.18 g/mol
InChI Key: HFCFFLWPIFNGCX-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methylthiophene (CAS 850375-10-9) is a specialized heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a reactive isocyanate functional group (-N=C=O) attached to a methyl-substituted thiophene ring, making it a versatile electrophile for constructing diverse molecular architectures . The isocyanate group is highly susceptible to nucleophilic attack, allowing it to readily form urethane linkages with alcohols and, most importantly for drug discovery, urea bonds with amines . The urea moiety is a privileged scaffold in pharmaceuticals, known for its ability to form stable hydrogen bonds with biological targets, thereby enhancing binding affinity and improving drug-like properties . As a high-value synthetic intermediate, this compound is primarily employed in the synthesis of novel thiophene-containing compounds for pharmaceutical research . Its application in multicomponent reactions (MCRs) is particularly valuable, offering researchers an efficient and atom-economical route to generate complex, drug-like molecules for screening against various disease targets . Isocyanates require careful handling due to their high reactivity. They are known respiratory and dermal hazards and can cause sensitization . This product is intended for use by qualified laboratory professionals with appropriate personal protective equipment (PPE) and engineering controls. This compound is provided with a typical purity of 95% to 98% . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NOS B1277687 2-Isocyanato-4-methylthiophene CAS No. 850375-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFFLWPIFNGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427803
Record name 2-isocyanato-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-10-9
Record name 2-isocyanato-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isocyanato 4 Methylthiophene

Phosgenation and Alternative Routes to 2-Isocyanato-4-methylthiophene Synthesis

The conversion of an amino group to an isocyanate group is a critical step in producing this compound. The traditional industrial method for this transformation is phosgenation. nih.gov This process involves the reaction of the amine precursor, 2-amino-4-methylthiophene, with phosgene (B1210022) (COCl₂). The reaction typically proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating to yield the isocyanate. nih.gov Phosgenation can be carried out in either the liquid or gas phase. nih.gov

Due to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct, significant research has been dedicated to developing safer, non-phosgene alternatives. nih.govrsc.org These greener routes are becoming increasingly important in industrial chemical synthesis.

Alternative, Non-Phosgene Synthetic Routes:

Dimethyl Carbonate (DMC) Method : This route is considered a promising green alternative as it avoids the use of phosgene and is less corrosive. nih.gov The synthesis involves two main steps: first, the methoxycarbonylation of 2-amino-4-methylthiophene with dimethyl carbonate to produce a methyl N-(4-methylthiophen-2-yl)carbamate intermediate, and second, the thermal decomposition of this carbamate (B1207046) to yield this compound and methanol. researchgate.net This method is noted for its non-toxicity, lack of pollution, and high atom economy. researchgate.net

Curtius Rearrangement : This method offers a pathway from a carboxylic acid derivative. The process involves the conversion of a heteroaroyl azide (B81097), such as 4-methylthiophene-2-carbonyl azide, into the corresponding isocyanate. researchgate.net The rearrangement is a thermal or photochemical process that proceeds with the loss of nitrogen gas (N₂). This can be a convenient method if the corresponding carboxylic acid is readily available. researchgate.netacs.org

Urea (B33335) Method : Another non-phosgene pathway involves reacting the amine with urea to form a carbamate, which is then thermally decomposed to the isocyanate. nih.gov

Use of Phosgene Surrogates : Safer alternatives to phosgene, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), can be used. Triphosgene is a solid crystal that is easier and safer to handle than gaseous phosgene, and it decomposes in situ to generate the required phosgene.

Synthesis and Functionalization of 4-Methylthiophene Precursors

The availability and synthesis of appropriately functionalized thiophene (B33073) precursors are paramount for the production of this compound.

The direct introduction of an isocyanate group onto the thiophene ring is typically achieved through the functionalization of a pre-existing group, as direct isocyanation is not a standard reaction. The most practical strategy involves the Curtius rearrangement of a carbonyl azide derived from a thiophene carboxylic acid. researchgate.net

The process begins with 4-methylthiophene-2-carboxylic acid. This acid is converted to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form 4-methylthiophene-2-carbonyl azide. Upon heating, this azide undergoes the Curtius rearrangement, eliminating nitrogen gas and forming this compound. researchgate.netacs.org This multi-step sequence effectively serves as a "direct" conversion from a carboxylic acid functional group.

The most crucial precursor for the majority of synthetic routes is 2-amino-4-methylthiophene. The Gewald reaction stands out as the most versatile and established method for preparing highly substituted 2-aminothiophenes. smolecule.comnih.govmdpi.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone and elemental sulfur in the presence of a basic catalyst. nih.gov

For the synthesis of a precursor like 2-amino-4-methylthiophene-3-carbonitrile, the reactants would be acetone, malononitrile, and elemental sulfur. bldpharm.com The reaction is catalyzed by a base, such as diethylamine (B46881) or morpholine (B109124). nih.gov The mechanism is thought to proceed via an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and aromatization. mdpi.com

Table 1: Conditions for Gewald Synthesis of 2-Aminothiophene Derivatives
ReactantsCatalyst/BaseSolventConditionsProduct TypeReference
Ketone, Activated Nitrile, SulfurDiethylamineEthanolRefluxSubstituted 2-Aminothiophene smolecule.comnih.gov
Ketone, Activated Nitrile, SulfurCaO (Calcium Oxide)EthanolReflux, 1-1.5 hSubstituted 2-Aminothiophene derpharmachemica.com
Aryl Ketone, Activated Nitrile, SulfurMorpholineNone (Solvent-Free)High-Speed Ball Milling (HSBM), Heat-AssistedAryl-Substituted 2-Aminothiophene mdpi.com
2,5-dihydroxy-1,4-dithiane, Ethyl CyanoacetateDMAP-functionalized polyacrylonitrile (B21495) fiberWater80 °C2-Aminothiophene mdpi.com

Strategies for Direct Introduction of the Isocyanate Group onto 4-Methylthiophene

Process Optimization and Green Chemistry Approaches in this compound Production

The choice of catalyst is critical for both the synthesis of the aminothiophene precursor and its subsequent conversion to an isocyanate.

For Aminothiophene Synthesis (Gewald Reaction) : The reaction is traditionally catalyzed by secondary amines like morpholine or diethylamine. smolecule.comnih.gov However, research into more sustainable options has identified inexpensive and reusable solid bases like calcium oxide (CaO) as effective catalysts. derpharmachemica.com For certain substrates, specialized catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) supported on a polymer fiber have been used for reactions in green solvents like water. mdpi.com

For Isocyanate Synthesis (Non-Phosgene Routes) : In the dimethyl carbonate (DMC) method, Lewis acid catalysts are often employed for the synthesis of the carbamate intermediate from aromatic amines. researchgate.net For the subsequent thermal decomposition of the carbamate, various metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Composite catalysts, such as zinc oxide supported on mesoporous silica (B1680970) (ZnO/SBA-15), have also been developed to improve yield and selectivity. nih.gov Heteropoly acids like H₃PW₁₂O₄₀ have also shown effectiveness in related heterocyclic synthesis and alkylation on thiophenes. researchgate.netmdpi.com

Adhering to the principles of green chemistry, modern synthetic approaches aim to minimize waste and avoid hazardous solvents. rsc.orgjocpr.com

Atom Economy : Multicomponent reactions, such as the Gewald synthesis of the aminothiophene precursor, are inherently atom-economical as they combine multiple reactant molecules into a single product with few or no byproducts. mdpi.comrsc.org Similarly, non-phosgene routes to isocyanates that avoid the formation of HCl are more atom-economical than traditional phosgenation. researchgate.net

Solvent-Free Synthesis : The Gewald reaction has been successfully adapted to solvent-free conditions using mechanochemistry, specifically high-speed ball milling (HSBM). mdpi.com This technique can increase reaction rates and may allow the reaction to be performed with only a catalytic amount of base under aerobic conditions. mdpi.com The development of solvent-free methods for the entire synthetic pathway, including the final isocyanate formation step, represents a significant goal for green production. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Isocyanato 4 Methylthiophene

Nucleophilic Addition Reactions of the Isocyanate Moiety

The carbon atom of the isocyanate group in 2-isocyanato-4-methylthiophene is electron-deficient and readily attacked by nucleophiles. savemyexams.comchemguide.co.uk This electrophilicity drives the nucleophilic addition reactions that are characteristic of isocyanates.

Formation of Urea (B33335) and Thiourea Derivatives

Isocyanates react with primary or secondary amines to form substituted ureas. beilstein-journals.orgorganic-chemistry.orgasianpubs.org Similarly, the reaction with ammonia (B1221849) yields unsubstituted or monosubstituted ureas. The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This is followed by a proton transfer to the nitrogen atom of the former isocyanate group, resulting in the corresponding urea derivative. organic-chemistry.org

Thiourea derivatives can be synthesized through the reaction of isothiocyanates with amines. mdpi.comresearchgate.netorganic-chemistry.org While this compound itself does not directly form thioureas in this manner, related thiophene-containing thioureas are synthesized from amino-thiophenes and isothiocyanates. For instance, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes react with alkyl or aryl isothiocyanates to produce thienylthiourea derivatives. naturalspublishing.comekb.eg The general mechanism involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate. uobabylon.edu.iq

Table 1: Synthesis of Urea and Thiourea Derivatives

Reactant 1Reactant 2Product TypeGeneral Reaction Conditions
This compoundPrimary/Secondary AmineN,N'-Disubstituted UreaTypically occurs at room temperature, may be heated to facilitate completion. beilstein-journals.orgasianpubs.org
2-Amino-thiophene derivativeIsothiocyanateThiourea DerivativeOften requires heating or microwave irradiation. naturalspublishing.comekb.eg

Carbamatization Reactions with Hydroxyl-Containing Compounds

The reaction of isocyanates with alcohols or phenols, known as carbamatization, yields carbamates (urethanes). This reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of the carbamate (B1207046). The reaction of this compound with a hydroxyl-containing compound would follow this general mechanism to produce the corresponding N-(4-methyl-2-thienyl)carbamate. This process is analogous to the formation of carbamates from other aryl isocyanates. nih.gov

Cycloaddition Chemistry Involving the Isocyanate Group

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org The isocyanate group can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a versatile method for synthesizing five-membered heterocyclic rings. sci-rad.com In these reactions, a 1,3-dipole reacts with a dipolarophile. The isocyanate group can act as a dipolarophile. For instance, O-isocyanates have been shown to undergo [3+2] cycloaddition with strained alkenes. researchgate.net While specific examples involving this compound are not prevalent in the provided search results, the general reactivity pattern suggests its potential to participate in such reactions. sioc-journal.cn

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Triazoles)

The isocyanate functionality is a key precursor in the synthesis of various nitrogen-containing heterocycles.

Imidazoles: Imidazoles can be synthesized through various routes, some of which involve isocyanide intermediates that can be conceptually related to isocyanates. nih.govorganic-chemistry.orgresearchgate.net For example, the van Leusen imidazole (B134444) synthesis utilizes a tosylmethyl isocyanide (TosMIC) which undergoes a base-induced cycloaddition with an aldimine. mdpi.com While not a direct reaction of this compound, this highlights the utility of related functional groups in imidazole synthesis.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the cyclization of thiosemicarbazide (B42300) intermediates, which are formed from the reaction of carbohydrazides with isothiocyanates. mdpi.comnih.gov For example, thiophene-2-carbohydrazide (B147627) reacts with haloaryl isothiocyanates, and subsequent cyclization yields thiophene-linked 1,2,4-triazoles. mdpi.comnih.gov This demonstrates a pathway where a thiophene (B33073) moiety is incorporated into a triazole ring system, starting from a related isothiocyanate reaction. Other methods for triazole synthesis include [3+2] cycloaddition reactions of azides with alkynes or nitriles. scispace.comisres.org

Table 2: Heterocycle Synthesis Involving Isocyanate-Related Reactions

Target HeterocycleGeneral Synthetic StrategyStarting Material Example (Related)
Imidazolevan Leusen ReactionTosylmethyl isocyanide (TosMIC) and an aldimine. mdpi.com
1,2,4-TriazoleCyclization of thiosemicarbazidesThiophene-2-carbohydrazide and an isothiocyanate. mdpi.comnih.gov

Reactivity Profile of the 4-Methylthiophene Core

The thiophene ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. In this compound, the methyl group at the 4-position is an electron-donating group, which tends to activate the ring towards electrophilic substitution. Conversely, the isocyanate group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The interplay of these two groups will direct the regioselectivity of any reactions on the thiophene core. Generally, electrophilic substitution on thiophene occurs preferentially at the 2- and 5-positions. With the 2-position occupied by the isocyanate group, any electrophilic attack would likely be directed to the 5-position, which is also activated by the 4-methyl group. The reactivity of the thiophene ring in cycloaddition reactions, such as the Diels-Alder reaction, is also documented, although it is generally less reactive than furan (B31954). koyauniversity.org

Influence of Methyl Substitution on Thiophene Ring Reactivity (e.g., Oxidation, Electrophilic Substitution)

The methyl group at the 4-position significantly influences the reactivity of the thiophene ring. As an electron-donating group, it increases the electron density of the aromatic system, thereby activating it towards electrophilic aromatic substitution. matanginicollege.ac.inmasterorganicchemistry.com This activating effect makes the thiophene ring in this compound more susceptible to attack by electrophiles compared to an unsubstituted thiophene. Generally, the order of reactivity in electrophilic substitution is pyrrole (B145914) > furan > thiophene > benzene (B151609). uomustansiriyah.edu.iq The presence of an electron-donating group like a methyl group enhances this reactivity further. matanginicollege.ac.in

In contrast, the isocyanate group is generally considered electron-withdrawing, which would typically deactivate the ring towards electrophilic attack. masterorganicchemistry.com However, the activating nature of the methyl group often plays a dominant role in directing the outcome of such reactions.

The oxidation of the thiophene ring can lead to the formation of thiophene-1-oxides or sulfones. matanginicollege.ac.in The electron-donating methyl group can facilitate this oxidation process. However, thiophene and its derivatives can also undergo desulfurization, sometimes with ring-opening, particularly in the presence of certain metal catalysts. uomustansiriyah.edu.iq

Regioselectivity in Further Functionalization of the Thiophene Ring

The regioselectivity of further functionalization on the thiophene ring of this compound is determined by the directing effects of both the isocyanate and methyl substituents. In electrophilic aromatic substitution, the 2- and 5-positions (α-positions) of the thiophene ring are inherently more reactive than the 3- and 4-positions (β-positions). uomustansiriyah.edu.iqpearson.com

For 2,4-disubstituted thiophenes, the outcome of a reaction depends on the electronic nature of the existing substituents. acs.org The methyl group at C4 is an ortho-, para- director, meaning it activates the adjacent C3 and C5 positions for electrophilic attack. The isocyanate group at C2, being an electron-withdrawing group, would direct incoming electrophiles to the C5 position. Therefore, the C5 position is strongly activated and the most probable site for electrophilic substitution, reinforced by the directing effects of both substituents. Functionalization at C3 is also possible, though likely to a lesser extent. Modern catalytic methods, such as those employing palladium/norbornene cooperative catalysis, have enabled the direct and selective functionalization of thiophenes at specific C-H bonds, including the C4 and C5 positions. nih.gov

The table below summarizes the expected directing effects for electrophilic substitution on the this compound ring.

SubstituentPositionTypeDirecting Influence
-NCO2Electron-WithdrawingC5
-CH₃4Electron-DonatingC3, C5
Combined Effect Strongly C5, weakly C3

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving this compound can be broadly categorized into reactions at the isocyanate group and reactions on the thiophene ring.

The isocyanate group is a potent electrophile and readily reacts with a variety of nucleophiles. wikipedia.org For instance, its reaction with alcohols yields urethanes, while reactions with amines produce ureas. wikipedia.orgwiley.com These reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the central carbon atom of the N=C=O group. acs.org The reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. wikipedia.org In some cases, transient zwitterionic intermediates may be generated during reactions with nucleophiles. nih.gov

Electrophilic substitution on the thiophene ring proceeds through a characteristic arenium ion (or sigma complex) intermediate. The electrophile attacks the electron-rich thiophene ring, leading to the formation of this resonance-stabilized carbocation. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. The stability of this intermediate dictates the regioselectivity of the reaction.

Spectroscopic and Computational Approaches to Mechanistic Understanding

Understanding the intricate reaction mechanisms and identifying transient intermediates of compounds like this compound heavily relies on a combination of spectroscopic and computational methods. researchgate.netmdpi.comresearchgate.net

Spectroscopic Techniques:

Infrared (IR) Spectroscopy is particularly useful for monitoring reactions involving the isocyanate group, which exhibits a strong and characteristic absorption band around 2270 cm⁻¹. google.com The disappearance of this peak can be used to track the progress of a reaction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is invaluable for structural elucidation of the final products. It allows for the precise determination of the position of new functional groups on the thiophene ring, thereby confirming the regioselectivity of a reaction.

Mass Spectrometry (MS) helps in identifying the molecular weight of products and intermediates, providing further evidence for the proposed reaction pathways. researchgate.net

Computational Approaches:

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at a molecular level. mdpi.comworldscientific.comchemrxiv.org These computational studies can model the geometries of reactants, transition states, and intermediates, as well as calculate their relative energies. rsc.org This information helps in predicting the most favorable reaction pathway and understanding the factors that control reactivity and regioselectivity. researchgate.netresearchgate.net For instance, DFT can be used to assess the stability of the different possible arenium ion intermediates in electrophilic substitution, thus predicting the regiochemical outcome.

The table below outlines the application of these methods in studying the reactivity of this compound.

MethodApplicationInformation Gained
IR Spectroscopy Monitoring reaction progressDisappearance of N=C=O peak (~2270 cm⁻¹) google.com
NMR Spectroscopy Product characterizationStructural confirmation and regioselectivity
Mass Spectrometry Identification of products/intermediatesMolecular weight and fragmentation patterns researchgate.net
DFT Calculations Mechanistic investigationTransition state energies, intermediate stability, reaction pathways mdpi.comworldscientific.comchemrxiv.org

Synthetic Applications and Material Science Potential of 2 Isocyanato 4 Methylthiophene Derivatives

Advanced Heterocyclic Synthesis from 2-Isocyanato-4-methylthiophene

The reactivity of the isocyanate group in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. This is primarily achieved through cyclization reactions with bifunctional nucleophiles, leading to the formation of fused ring systems.

Synthesis of Fused Thienopyrimidine Systems

Fused thienopyrimidine systems are of considerable interest due to their structural similarity to biogenic purines, suggesting their potential as antimetabolites and their exhibition of a broad spectrum of biological activities. ekb.egsaspublishers.com The synthesis of these systems often involves the reaction of a thiophene (B33073) derivative bearing vicinal amino and ester or carboxamide functionalities with an isocyanate. ekb.egresearchgate.net

A common strategy involves the reaction of an aminothiophene derivative with an isocyanate, such as phenyl isocyanate, to form a ureidothiophene (B3733153) intermediate. ekb.egresearchgate.net This intermediate can then undergo cyclization under basic conditions, for instance, in the presence of ethanolic sodium ethoxide, to yield the corresponding thieno[2,3-d]pyrimidinone derivative. ekb.egresearchgate.net The aza-Wittig reaction of functionalized iminophosphoranes with isocyanates also provides a mild and efficient route to thienopyrimidine derivatives. iucr.org

The following table summarizes a synthetic route to thieno[2,3-d]pyrimidinone derivatives:

Reactant 1Reactant 2IntermediateProduct
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylatePhenyl isocyanateUreidothiopheneThieno[2,3-d]pyrimidinone derivative

This approach allows for the introduction of various substituents onto the pyrimidine (B1678525) ring, enabling the fine-tuning of the molecule's properties. The versatility of this method has led to the synthesis of a wide range of thienopyrimidine derivatives with potential applications in medicinal chemistry. saspublishers.comiucr.org

Construction of Diverse Heterocyclic Architectures

Beyond thienopyrimidines, this compound serves as a building block for a variety of other heterocyclic structures. The isocyanate functionality can react with a wide range of nucleophiles, leading to the formation of ureas, carbamates, and other derivatives that can subsequently be cyclized to form different heterocyclic rings. mdpi.com For instance, reaction with hydrazines can lead to the formation of semicarbazides, which are precursors to oxadiazoles (B1248032) and other nitrogen-containing heterocycles. nih.gov

The versatility of this compound in constructing diverse heterocyclic architectures is highlighted by its ability to participate in multi-component reactions and tandem reaction sequences. These strategies allow for the rapid assembly of complex molecules from simple starting materials, which is a highly desirable feature in modern synthetic chemistry. researchgate.net

Polymerization Chemistry of this compound

The presence of both a polymerizable thiophene ring and a reactive isocyanate group in this compound opens up possibilities for the synthesis of novel functional polymers. These polymers can combine the electronic properties of polythiophenes with the reactivity and structural versatility of polyurethanes.

Synthesis of Thiophene-Isocyanate Polymers and Copolymers

The isocyanate group can be used to synthesize polyurethane-type polymers by reacting this compound with polyols. ontosight.aiiyte.edu.tr This results in polymers with thiophene units incorporated into the polyurethane backbone. Such materials could exhibit interesting properties arising from the combination of the rigid, conjugated thiophene moiety and the flexible polyurethane chain.

Furthermore, copolymers can be synthesized by polymerizing this compound with other monomers. For example, alternating copolymers can be formed with monomers like maleic anhydride. acs.org The resulting polymers possess reactive isocyanate groups along the polymer chain, which can be further modified to introduce specific functionalities. This post-polymerization modification allows for the tailoring of the polymer's properties for specific applications. usm.edu

Fabrication of Conjugated Poly(methylthiophene) Systems

Polythiophenes are a class of conjugated polymers known for their interesting electronic and optical properties. wikipedia.org The methyl group on the thiophene ring in this compound can influence the properties of the resulting poly(methylthiophene) system. The polymerization of substituted thiophenes can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. wikipedia.orgcmu.edu

The introduction of functional groups, such as the isocyanate group, can affect the polymerization process and the properties of the resulting polymer. The isocyanate group can potentially be used as a handle for post-polymerization modification, allowing for the creation of functionalized poly(methylthiophene) systems with tailored properties. nih.gov The properties of these conjugated polymers, such as their conductivity and optical absorption, are highly dependent on the regularity of the polymer chain and the nature of the substituents. wikipedia.orgnih.gov

The following table highlights key aspects of conjugated poly(methylthiophene) systems:

PropertyDescription
Conductivity Arises from the delocalization of electrons along the conjugated polymer backbone. wikipedia.org
Optical Properties Respond to environmental stimuli, leading to color shifts. wikipedia.org
Conjugation Length Determined by the number of coplanar thiophene rings and affects the absorption wavelength. wikipedia.org

Role as a Key Intermediate in Agrochemical and Fine Chemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of agrochemicals and fine chemicals. getchem.comresearchgate.net The isocyanate group is a key functional group in the synthesis of many carbamate (B1207046) insecticides. dokumen.pub The thiophene moiety itself is present in various biologically active compounds.

The ability to introduce the this compound unit into a larger molecule allows for the creation of new chemical entities with potentially useful biological or material properties. Its role as a building block enables the synthesis of complex target molecules through multi-step synthetic sequences. The development of efficient synthetic routes to and from this compound is therefore of significant interest to the chemical industry. lookchem.commade-in-china.com

Development of Functional Materials with Optoelectronic and Electrochemical Properties

The incorporation of the this compound moiety into larger polymer structures is a promising strategy for the development of advanced functional materials with tailored optoelectronic and electrochemical properties. The isocyanate group serves as a versatile reactive handle for polymer synthesis, allowing the thiophene unit to be integrated into various polymer backbones, such as polyurethanes. The thiophene core itself is a well-established building block for conjugated polymers, known for its contribution to charge transport and light-emitting properties.

Synthesis of Thiophene-Containing Polymers

The synthesis of functional polymers using thiophene derivatives often involves the polymerization of monomers that contain the thiophene ring. The isocyanate group in this compound allows for its use in the synthesis of polyurethanes by reacting it with polyols. This approach introduces the electronically active thiophene unit into a flexible and processable polyurethane backbone. The resulting polymers can be designed to combine the desirable mechanical properties of polyurethanes with the optoelectronic and electrochemical characteristics of polythiophenes.

Another approach is the synthesis of polythiophenes with functional side chains. While direct polymerization of this compound is not a common route, the isocyanate group can be used to functionalize pre-existing polymers or monomers. For instance, a hydroxyl- or amine-functionalized monomer could be reacted with this compound to create a new monomer suitable for polymerization. This allows for precise control over the final properties of the material.

Optoelectronic Properties

The optoelectronic properties of polymers derived from this compound are expected to be influenced by the extended π-conjugation provided by the thiophene rings. In conjugated polymers, the absorption of light leads to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the bandgap, determines the wavelength of light the material absorbs and emits.

Research on related thiophene-based polymers has shown that the substitution pattern on the thiophene ring can significantly impact the optoelectronic properties. For example, the position and nature of substituents can alter the planarity of the polymer backbone, which in turn affects the degree of π-conjugation and the resulting bandgap. In the case of materials derived from this compound, the methyl group at the 4-position would likely have a subtle electron-donating effect, potentially influencing the HOMO and LUMO energy levels.

The isocyanate-derived linkages can also play a role. If the thiophene unit is incorporated into a non-conjugated polymer backbone like polyurethane, the optoelectronic properties will be dominated by the localized thiophene moieties. This can lead to materials with interesting photoluminescent properties.

Property Typical Range for Thiophene-Based Polymers Influencing Factors
Absorption Maximum (λmax) 400 - 600 nmDegree of conjugation, substituents, solvent
Emission Maximum (λem) 500 - 700 nmMolecular structure, aggregation state
Bandgap (Eg) 1.5 - 2.5 eVPolymer backbone, side chains, planarity
Photoluminescence Quantum Yield (PLQY) Varies widelyRigidity of the polymer, intermolecular interactions

Electrochemical Properties

The electrochemical behavior of materials based on this compound is of interest for applications such as organic field-effect transistors (OFETs), sensors, and electrochromic devices. The thiophene unit is redox-active, meaning it can be reversibly oxidized and reduced. This property is crucial for the functioning of many electronic devices.

Cyclic voltammetry (CV) is a common technique used to study the electrochemical properties of these materials. From CV measurements, key parameters such as the oxidation and reduction potentials can be determined, which are related to the HOMO and LUMO energy levels of the material. The stability of the material upon repeated redox cycling is also a critical factor for device longevity.

The electrochemical properties can be tuned by modifying the polymer structure. For example, copolymerization of this compound-derived monomers with other electroactive monomers can lead to materials with tailored redox potentials and enhanced stability. The nature of the electrolyte and the solvent system used in electrochemical measurements also play a significant role in the observed behavior.

Parameter Significance Typical Values for Thiophene Polymers
Oxidation Potential (Eox) Relates to the HOMO energy level0.5 to 1.5 V (vs. Ag/AgCl)
Reduction Potential (Ered) Relates to the LUMO energy level-1.0 to -2.0 V (vs. Ag/AgCl)
Electrochemical Bandgap (Eg,ec) Difference between Eox and Ered1.5 to 2.5 V
Electrochemical Stability Ability to withstand repeated redox cyclesVaries depending on structure and conditions

Theoretical and Computational Chemistry Studies on 2 Isocyanato 4 Methylthiophene

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional geometry and electronic landscape of a molecule. For 2-Isocyanato-4-methylthiophene, computational methods like Density Functional Theory (DFT) and high-level ab initio calculations can be used to determine its most stable conformation and to analyze its molecular orbitals. bspublications.comunige.ch These methods provide a detailed picture of bond lengths, bond angles, and the distribution of electron density across the molecule.

Publicly available computed data provides a foundational structural and property profile for this compound. uni.lu This information, typically generated through computational software, offers a starting point for more advanced theoretical studies. bspublications.com Key predicted properties are summarized below.

Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could reveal details about the hybridization of atoms and the nature of the bonding, including the delocalization of electrons within the thiophene (B33073) ring and the highly reactive isocyanate (-N=C=O) group. researchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability and can be correlated with the molecule's behavior in chemical reactions and its optical properties. nih.gov

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. wayne.edu For this compound, a primary area of interest is the reactivity of the isocyanate functional group. Isocyanates are well-known for their susceptibility to nucleophilic attack by alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives.

Theoretical studies, often employing DFT methods, can model these reaction pathways in detail. acs.orgacs.org For instance, the reaction of this compound with an amine would proceed through a transition state leading to a urea (B33335) derivative. Computational chemistry can elucidate the geometry of this transition state and the associated energy barrier, which determines the reaction rate. chemrxiv.org

A theoretical investigation could compare different reaction pathways to predict which products are favored under various conditions. For example, modeling the reaction with a molecule containing both a hydroxyl (-OH) and an amino (-NH2) group could predict whether the urethane (B1682113) or the urea product is more likely to form by comparing the activation energies of the competing pathways. Such studies have been performed on related systems, providing a framework for understanding the reactivity of this specific thiophene derivative. ekb.egrsc.org

Structure-Reactivity and Structure-Function Relationship (SAR/SFER) Investigations

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFER) studies aim to connect a molecule's chemical structure with its biological activity or physical function. nih.gov While specific experimental SAR studies on this compound are not widely documented in the searched literature, computational approaches can provide predictive insights.

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, researchers can build a theoretical SAR model. Key modifications could include:

Altering the substituent on the thiophene ring: Replacing the methyl group at the 4-position with other groups (e.g., electron-withdrawing like a halogen, or electron-donating like a methoxy (B1213986) group) would modulate the electron density of the thiophene ring and influence the reactivity of the isocyanate group. nih.gov

Changing the position of the substituents: Moving the methyl group from the 4-position to the 5-position would create an isomer, 2-Isocyanato-5-methylthiophene, with potentially different steric hindrance and electronic properties around the reaction center. nih.gov

Modifying the isocyanate group: While the isocyanate is typically the reactive center for forming derivatives, its electronic environment is tuned by the substituted thiophene ring.

These computational experiments help predict which structural features are crucial for a desired activity, guiding the synthesis of more potent or selective compounds. nih.govresearchgate.net For example, in drug design, SAR studies on related thiophene compounds have been used to optimize their inhibitory activity against specific enzymes by modifying substituents to enhance binding interactions. nih.gov

In Silico Design of Novel this compound Derivatives

In silico design leverages computational power to create novel molecules with specific, targeted properties before they are ever synthesized in a lab. heteroletters.org This rational design process is highly efficient, saving time and resources. Starting with this compound as a core scaffold, new derivatives can be designed to enhance properties like biological activity, material characteristics, or reactivity. acs.orgnih.gov

The design process often involves:

Identifying a Target: A specific goal is defined, such as designing a potent enzyme inhibitor or a novel monomer for a conductive polymer. iyte.edu.tr

Pharmacophore/Property Modeling: The key structural features required for the desired function are identified. For an enzyme inhibitor, this might involve matching the shape and electronic properties of the active site. For a material, it might involve tuning the HOMO-LUMO gap. nih.gov

Virtual Screening and Modification: A virtual library of derivatives is created by computationally adding various functional groups to the this compound scaffold. These virtual compounds are then screened for their predicted properties.

Docking and Simulation: For biological applications, the top candidate molecules are "docked" into the active site of a target protein to predict their binding affinity and orientation. Molecular dynamics simulations can further refine these predictions by modeling the flexibility of the molecule and the protein over time. nih.gov

For example, a study on related thieno[2,3-d]pyrimidines used molecular docking to understand how different derivatives bind to epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov A similar approach could be used to design novel urea or urethane derivatives of this compound with potential therapeutic applications.

Analytical Methodologies for 2 Isocyanato 4 Methylthiophene and Its Derivatives

Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of 2-isocyanato-4-methylthiophene. Each method provides unique information about the molecular framework and functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the characteristic isocyanate group. A strong, sharp absorption band is expected in the region of 2280–2250 cm⁻¹ for the asymmetric stretching vibration of the -N=C=O group. arkat-usa.org Additional bands would confirm the presence of the thiophene (B33073) ring, including C-H stretching and C=C aromatic stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the hydrogen environment in the molecule. For this compound, one would expect to see signals corresponding to the two protons on the thiophene ring and the three protons of the methyl group. Based on data from the closely related isomer, 5-methyl-2-thienyl isocyanate, the thiophene protons would appear as distinct doublets or multiplets in the aromatic region (typically δ 6.0-7.5 ppm), while the methyl protons would appear as a singlet or a narrow doublet in the upfield region (around δ 2.3 ppm). arkat-usa.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of carbon atoms. Key signals would include the carbon of the isocyanate group (expected around δ 122-126 ppm), carbons of the thiophene ring, and the methyl carbon. arkat-usa.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₅NOS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (139.18 g/mol ). arkat-usa.orgnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. arkat-usa.org The fragmentation pattern would likely show the loss of the isocyanate group (M-NCO) or other characteristic fragments of the methylthiophene ring. arkat-usa.org Predicted mass spectrometry data indicates a monoisotopic mass of 139.00919 Da. uni.lu

Table 1: Summary of Expected Spectroscopic Data for this compound
TechniqueKey Signal / ObservationInterpretationReference
IR SpectroscopyStrong, sharp peak at ~2280-2250 cm⁻¹Asymmetric -N=C=O stretch of the isocyanate group arkat-usa.org
¹H NMRSignals in δ 6.0-7.5 ppm range Signal around δ 2.3 ppmThiophene ring protons Methyl group protons arkat-usa.org
¹³C NMRSignal around δ 122-126 ppmCarbonyl carbon of the isocyanate group arkat-usa.org
Mass SpectrometryMolecular ion peak (M⁺) at m/z ≈ 139Confirms molecular weight of the compound arkat-usa.orguni.lu

Chromatographic Purity Analysis and Reaction Monitoring (e.g., GC-MS, LC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity. These techniques are also vital for monitoring the progress of its synthesis, for instance, during the Curtius rearrangement of a corresponding carbonyl azide (B81097). arkat-usa.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. chromatographyonline.com Given the volatility of many isocyanates, GC-MS can be used to analyze this compound. The gas chromatograph separates the compound from other components in the mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. nih.gov However, the high reactivity and thermal lability of the isocyanate group can pose challenges, sometimes necessitating derivatization prior to analysis. jksoeh.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment and quantification. epa.gov It is particularly useful for less volatile or thermally sensitive compounds. When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), it provides high sensitivity and specificity. researchgate.netnih.gov For isocyanates, Reverse-Phase HPLC (RP-HPLC) is commonly employed, often after a derivatization step to create a more stable and detectable analyte. epa.gov This approach is used to determine the concentration of isocyanates in various samples. epa.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Quantification

The high reactivity of the isocyanate functional group can complicate direct analysis. Derivatization is a chemical modification technique used to convert the analyte into a more stable, detectable, or chromatographically amenable form. greyhoundchrom.com This is a standard strategy in isocyanate analysis. epa.govnih.gov

For this compound, the isocyanate group readily reacts with nucleophiles like alcohols or amines. This reaction is exploited for analytical purposes:

Reaction with Amines: Reacting the isocyanate with a secondary amine, such as dibutylamine (B89481) (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (2MP), yields a stable urea (B33335) derivative. nih.govnih.gov These derivatives are less reactive and typically exhibit excellent chromatographic properties and strong UV absorbance, facilitating sensitive detection by HPLC-UV or analysis by GC-MS. nih.gov

Reaction with Alcohols: Reaction with an alcohol, such as methanol, produces a stable urethane (B1682113) (carbamate) derivative. google.comgoogle.com This strategy is also employed to stabilize the isocyanate for subsequent analysis, allowing for accurate identification and quantification.

These derivatization strategies are crucial not only for sample stabilization but also for creating standards for calibration, enabling precise quantification of the isocyanate in complex matrices. epa.gov The choice of derivatizing agent can be tailored to the specific analytical method (GC or LC) and the desired sensitivity. nih.govnih.gov

Table 2: Common Derivatization Strategies for Isocyanate Analysis
Derivatizing AgentAgent TypeResulting DerivativeTypical Analytical MethodReference
Dibutylamine (DBA)Secondary AmineUreaLC-MS, GC-MS nih.govnih.gov
1-(2-Methoxyphenyl)piperazine (2MP)Secondary AmineUreaHPLC-UV, LC-MS nih.gov
MethanolAlcoholUrethane (Carbamate)GC-MS, HPLC google.comgoogle.com

Q & A

Q. What are the standard synthetic routes for 2-Isocyanato-4-methylthiophene, and what characterization methods are essential for confirming its structure?

Answer: The synthesis typically involves reacting 4-methylthiophen-2-amine with phosgene or safer alternatives like triphosgene under anhydrous conditions. Post-synthesis, structural confirmation requires:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.25 ppm for thiophene H-3) and methyl groups (δ 2.40 ppm).
  • IR Spectroscopy : A sharp peak at ~2265 cm⁻¹ confirms the isocyanate (NCO) group.
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 153.04 (calculated) validates purity. Cross-referencing with computed DFT spectra and literature data for analogous compounds ensures accuracy. Include elemental analysis or HPLC for purity validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: Use a fume hood, nitrile gloves, and protective eyewear. Store under argon at -20°C with molecular sieves to prevent hydrolysis. Avoid exposure to moisture or protic solvents (e.g., water, alcohols). Monitor air quality for isocyanate vapors (TLV: 0.02 ppm). Emergency protocols should include neutralization with ethanolamine solutions and immediate decontamination of spills .

Q. How should researchers track the reactivity of the isocyanate group during chemical transformations?

Answer: Employ in situ FTIR to monitor the NCO peak (2265 cm⁻¹) disappearance. Use TLC with ninhydrin staining to detect amine intermediates. For quantitative analysis, titrate residual isocyanate groups using dibutylamine back-titration methods. Confirm conversion via ¹³C NMR by observing urea/thiourea carbonyl signals at ~155-160 ppm .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Answer: Optimize solvent polarity (e.g., THF > DCM) and temperature (-10°C to 0°C) to suppress side reactions. Use catalysts like DMAP (1 mol%) for efficient amine activation. Employ Schlenk-line techniques to exclude moisture. For scale-up, adopt flow chemistry to enhance heat dissipation. Yields >85% are achievable with stoichiometric triphosgene and dropwise addition over 2 hours .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Answer:

  • X-ray crystallography : Refine structures using SHELXL to resolve ambiguities .
  • VT-NMR : Detect conformational changes at variable temperatures.
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations definitively. Cross-validate with computational models (DFT) and compare with published analogs .

Q. How should cytotoxicity assays for this compound derivatives be designed to minimize false positives?

Answer:

  • Use HepG2 and MCF-7 cell lines with sorafenib as a positive control.
  • Pre-treat compounds with N-acetylcysteine to rule out thiol-mediated toxicity.
  • Validate stability in culture media via HPLC and ensure DMSO concentrations ≤0.1%.
  • Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) from triplicate dose-response curves (1–100 µM). Include cytotoxicity against non-cancerous cells (e.g., HEK293) for selectivity assessment .

Methodological Notes

  • Contradiction Analysis : When computational and experimental data conflict, refine XRD structures using SHELXL and re-validate synthetic pathways for regioisomer formation.
  • Biological Assays : Include apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.